2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol
Overview
Description
2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with a nitrophenyl group and a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone can lead to the formation of the thiazolopyridine core. Subsequent nitration and reduction steps introduce the nitrophenyl and methanol groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-aldehyde or 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-carboxylic acid.
Reduction: Formation of 2-(2-aminophenyl)-Thiazolo[5,4-b]pyridine-6-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is crucial for the biosynthesis of signal molecules involved in bacterial communication . This inhibition disrupts quorum sensing, thereby reducing virulence and biofilm formation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-aldehyde
- 2-(2-aminophenyl)-Thiazolo[5,4-b]pyridine-6-methanol
- 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-carboxylic acid
Uniqueness
2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol is unique due to its specific structural configuration, which allows it to interact with a variety of biological targets. Its combination of a nitrophenyl group and a thiazolopyridine core provides distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c17-7-8-5-10-13(14-6-8)20-12(15-10)9-3-1-2-4-11(9)16(18)19/h1-6,17H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULVRVQWCZXWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(S2)N=CC(=C3)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721385 | |
Record name | [2-(2-Nitrophenyl)[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231952-71-8 | |
Record name | [2-(2-Nitrophenyl)[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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